1-methyl-3-nitro-1H-pyrazol-5-amine
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Overview
Description
“1-methyl-3-nitro-1H-pyrazol-5-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.6 . Its IUPAC name is “(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride” and its InChI code is "1S/C5H8N4O2.ClH/c1-8-4(3-6)2-5(7-8)9(10)11;/h2H,3,6H2,1H3;1H" .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class of compounds to which 1-methyl-3-nitro-1h-pyrazol-5-amine belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Mode of Action
It’s known that the amino group in 1-methyl-5-amino-pyrazole has significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Biochemical Pathways
It’s known that 5-amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of various organic molecules, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
It’s known that 5-amino-pyrazoles can be used in the synthesis of various organic molecules with diverse functionalities , suggesting that the effects of this compound may depend on the specific molecules it helps synthesize.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-nitro-1H-pyrazol-5-amine plays a role in biochemical reactions due to its significant basicity and nucleophilicity . The amine group in this compound can undergo a series of nucleophilic substitution reactions, leading to the formation of derived pyrazole compounds
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed studies are needed to fully understand these mechanisms.
Properties
IUPAC Name |
2-methyl-5-nitropyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQETBVSBNKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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